molecular formula C15H16N2O4 B4627824 methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

Cat. No. B4627824
M. Wt: 288.30 g/mol
InChI Key: FUARYSCKAAPQAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and cycloaddition, to form the desired molecular structures. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through reactions involving carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the complexity of synthesis steps similar compounds undergo (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analyses, including spectroscopic and theoretical studies, provide insights into the geometric parameters, vibrational frequencies, and molecular orbitals of synthesized compounds. The detailed characterization of similar molecules, such as through IR, Raman, NMR, and X-ray diffraction, helps in understanding the structural aspects of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate (İ. Koca et al., 2014).

Chemical Reactions and Properties

Compounds like methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate exhibit a range of chemical behaviors, including reactions with various reagents to form new compounds and demonstrating properties like hydrogen bonding and molecular electronic structure polarization. Studies on isomeric reactions and the formation of hydrogen-bonded structures provide valuable information on the chemical reactivity and interactions of such compounds (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of compounds related to methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can be analyzed through spectroscopic methods and crystallography. These studies help in understanding the compound's stability, solubility, and crystalline structure, which are crucial for its application in various fields (A. Subashini et al., 2009).

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on compounds closely related to "methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate" demonstrates their ability to form complex hydrogen-bonded supramolecular structures. For example, studies on substituted pyrazolylbenzoates reveal that these molecules can be linked through hydrogen bonds to form one-, two-, and three-dimensional supramolecular structures. Such structures are crucial for understanding molecular self-assembly processes, which have implications for the development of novel materials and nanotechnology applications (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

The compound also plays a significant role in the synthesis of heterocyclic systems, which are central to the development of new pharmaceuticals, agrochemicals, and organic materials. For instance, the use of related methyl and phenylmethyl esters in the preparation of pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one showcases the versatility of these compounds in synthesizing complex heterocyclic structures that could have various biological and industrial applications (Selič et al., 1997).

Liquid-Crystalline Phases and Materials

Another intriguing application area is the exploration of liquid-crystalline phases. The structural features of these compounds, such as their ability to form hydrogen-bonded networks, significantly influence their liquid-crystalline behavior. This behavior is critical for applications in displays, sensors, and other electronic devices. Research into the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, which share structural similarities with "methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate," contributes to our understanding of how molecular structure affects the properties of liquid crystals, which has implications for improving the performance and stability of liquid-crystalline materials (Naoum et al., 2015).

properties

IUPAC Name

methyl 3-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-12-13(9(2)21-17-12)14(18)16-11-7-5-6-10(8-11)15(19)20-3/h5-8H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUARYSCKAAPQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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